

An In-depth Technical Guide to the Molecular Geometry of Sodium Tartrate Dihydrate

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Compound of Interest

Compound Name: Sodium tartrate dihydrate

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This technical guide provides a comprehensive analysis of the molecular geometry of **sodium tartrate dihydrate** ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$), a compound of interest in pharmaceuticals and as a standard in analytical chemistry. This document summarizes key crystallographic data, outlines the experimental protocols for its determination, and visualizes the structural and procedural relationships.

Crystal and Molecular Structure

Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group $P2_12_12_1$, with four formula units per unit cell.^{[1][2]} The crystal structure is characterized by a complex three-dimensional network of sodium-oxygen coordination and hydrogen bonds involving the tartrate anions and water molecules.

The Tartrate Anion

The tartrate anion consists of two planar halves, each comprising a carboxyl group, a tetrahedral carbon, and a hydroxyl oxygen atom.^{[1][2]} A notable feature of the tartrate ion's conformation in the solid state is that the four carbon atoms lie in a single plane.^{[1][2]} The two halves of the tartrate ion, however, are not crystallographically identical, leading to slight variations in corresponding bond lengths and angles.^{[1][2]}

Sodium Ion Coordination

The sodium ions are key to the crystal's structure, each being coordinated by oxygen atoms from both the tartrate anions and the water molecules. One sodium atom, Na(1), is surrounded by two water oxygen atoms and four oxygen atoms from two different tartrate molecules. The other sodium atom, Na(2), is coordinated by five oxygen atoms from three distinct tartrate molecules.^[1] The majority of the Na-O distances average around 2.38 Å, which is in good agreement with the sum of the ionic radii of Na⁺ and O²⁻.^[1]

Hydrogen Bonding

The molecules in the crystal are held together by a network of intermolecular hydrogen bonds, primarily facilitated by the water molecules.^[1] This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data on the molecular geometry of **sodium tartrate dihydrate**, as determined by X-ray crystallography.

Crystal Data

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a	11.460 Å
b	14.670 Å
c	4.954 Å
Z	4

Data sourced from Ambady & Kartha (1968).^{[1][2]}

Selected Interatomic Distances (Å)

Bond	Distance (Å)
C(1)-C(2)	1.54
C(2)-C(3)	1.55
C(3)-C(4)	1.54
C(1)-O(1)	1.26
C(1)-O(2)	1.27
C(4)-O(5)	1.27
C(4)-O(6)	1.26
C(2)-O(3)	1.43
C(3)-O(4)	1.43
Na(1)-O(2)	2.36
Na(1)-O(3)	2.36
Na(1)-O(6)	2.40
Na(1)-O(7)	2.36
Na(1)-O(8)	2.40
Na(2)-O(1)	2.45
Na(2)-O(4)	2.33
Na(2)-O(5)	2.36
Na(2)-O(6)	2.99
Na(2)-O(8)	2.35

Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key distances and is based on the work of Ambady & Kartha (1968).^[1]

Selected Interatomic Angles (°)

Angle	Value (°)
O(1)-C(1)-O(2)	124.5
O(5)-C(4)-O(6)	124.1
O(1)-C(1)-C(2)	118.0
O(2)-C(1)-C(2)	117.5
O(5)-C(4)-C(3)	118.2
O(6)-C(4)-C(3)	117.7
C(1)-C(2)-C(3)	111.2
C(2)-C(3)-C(4)	110.8
O(3)-C(2)-C(1)	110.1
O(3)-C(2)-C(3)	110.9
O(4)-C(3)-C(2)	111.3
O(4)-C(3)-C(4)	109.8

Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key angles and is based on the work of Ambady & Kartha (1968).[\[1\]](#)

Experimental Protocols

The determination of the molecular geometry of **sodium tartrate dihydrate** is primarily achieved through single-crystal X-ray diffraction.

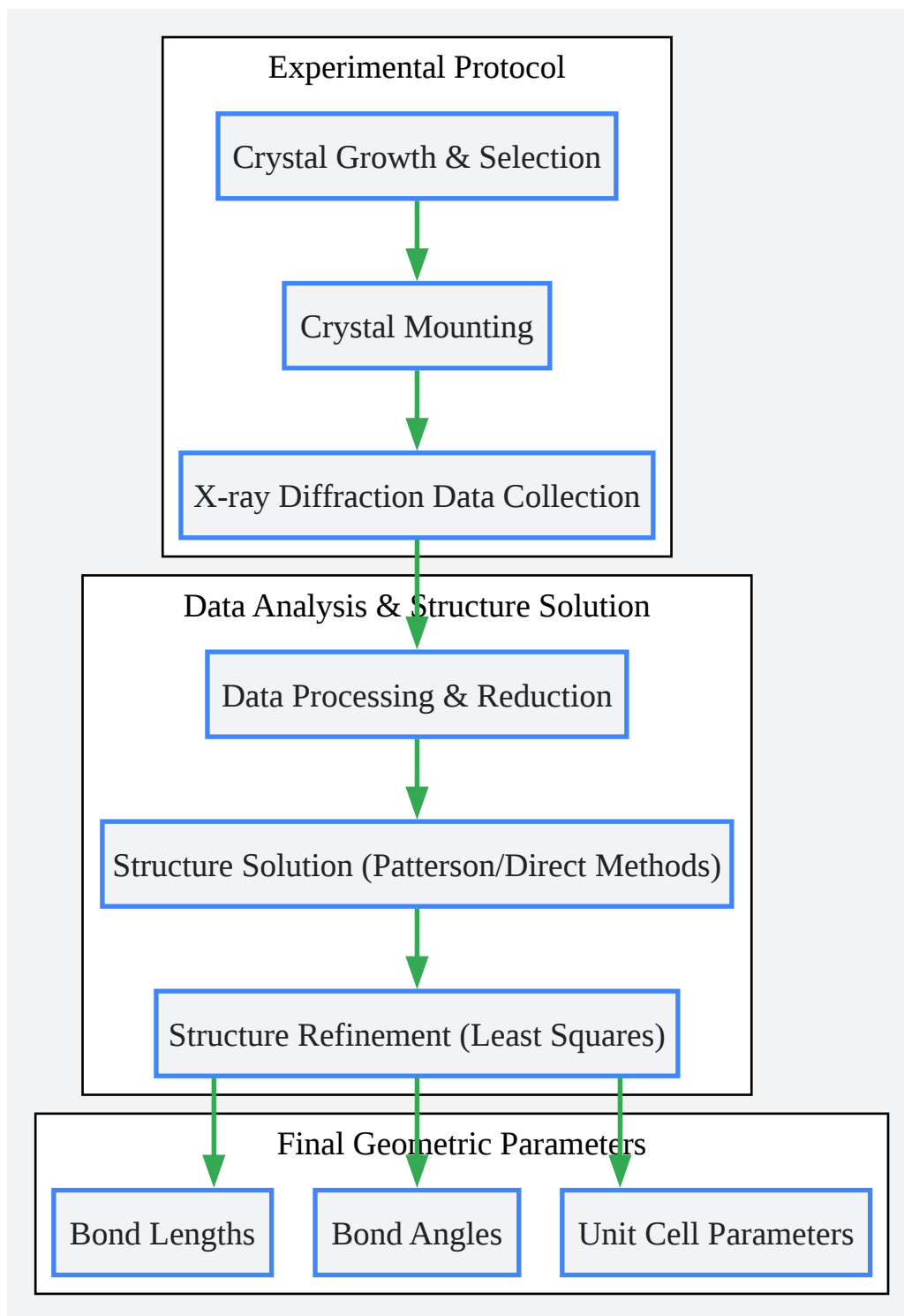
Single-Crystal X-ray Diffraction Methodology

- **Crystal Growth and Selection:** High-quality single crystals of **sodium tartrate dihydrate** are grown from an aqueous solution by slow evaporation. A suitable crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope.
- **Mounting:** The selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.

- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. The data collection involves measuring the intensities and positions of a large number of reflections.
- **Data Processing:** The collected raw data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.
- **Structure Solution:** The processed data is used to solve the crystal structure. For **sodium tartrate dihydrate**, the positions of the sodium atoms were initially determined from a 3-D sharpened Patterson map.^[1] These positions are then used to calculate initial phases for the structure factors.
- **Structure Refinement:** An electron density map is calculated from the structure factors. The positions of the remaining non-hydrogen atoms are identified from this map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors. The refinement is monitored by the R-factor, which should converge to a low value (e.g., 0.035 for the reported structure).^[1]

Visualizations

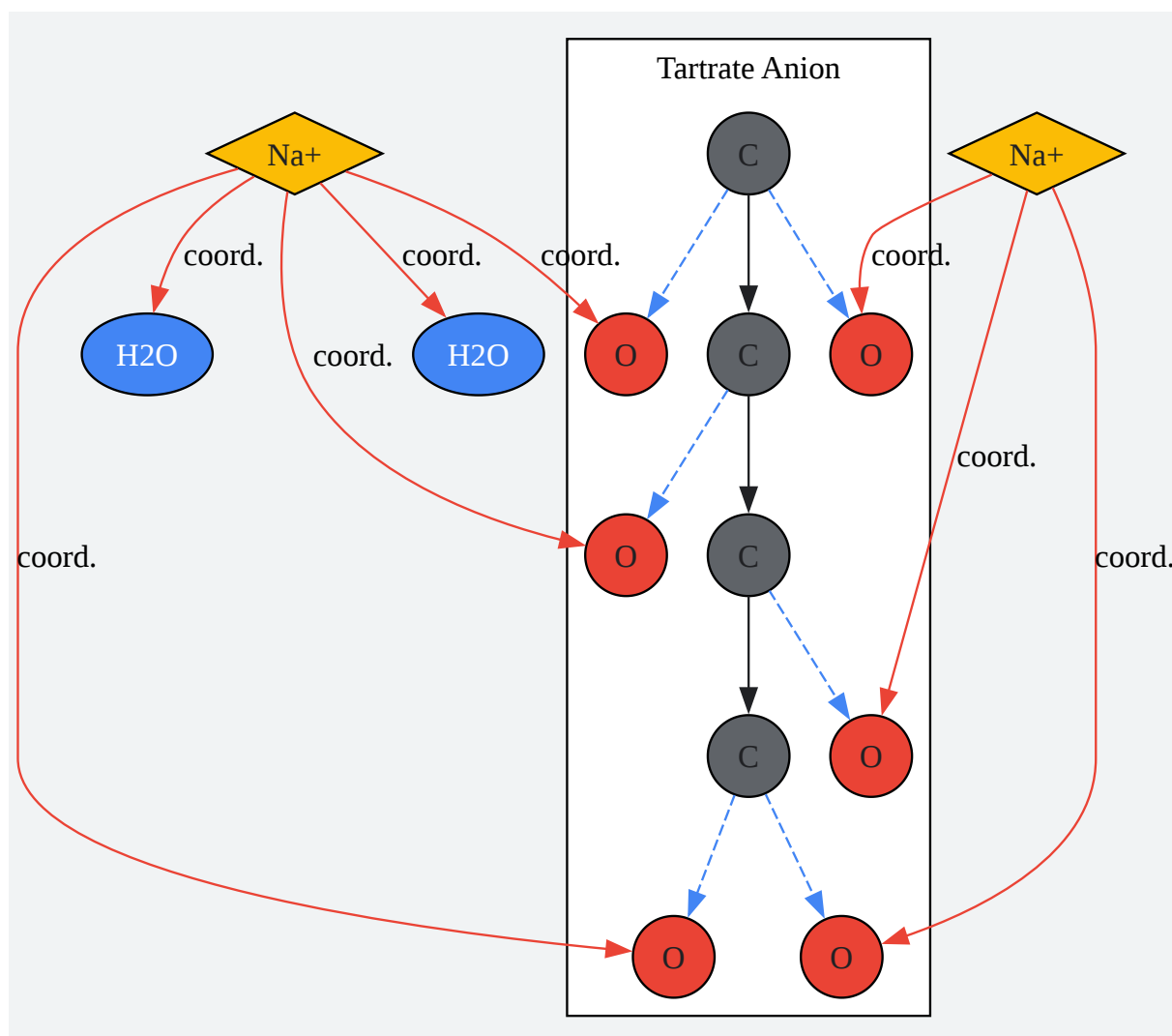
Logical Workflow for Molecular Geometry Determination



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Caption: Experimental workflow for determining molecular geometry.

Simplified Representation of the Tartrate Anion and Sodium Coordination



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Caption: Simplified coordination environment of sodium ions.

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References

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